molecular formula C18H23N3O2S B2785790 N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 951452-00-9

N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2785790
CAS RN: 951452-00-9
M. Wt: 345.46
InChI Key: VMYKXJJFHARJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been developed as a potential therapeutic agent for cancer treatment, particularly in combination with other immunotherapies.

Scientific Research Applications

N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have potential as a therapeutic agent in cancer treatment. It works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system in the tumor microenvironment. By blocking this receptor, this compound can enhance the activity of immune cells and improve the effectiveness of other immunotherapies, such as checkpoint inhibitors.

Mechanism of Action

The adenosine A2A receptor is expressed on immune cells, including T cells, and is known to play a role in suppressing immune function in the tumor microenvironment. N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide works by blocking this receptor, which enhances the activity of immune cells and improves the effectiveness of other immunotherapies.
Biochemical and Physiological Effects:
This compound has been shown to enhance the activity of immune cells in the tumor microenvironment, leading to improved tumor control and survival in preclinical models. It has also been shown to enhance the effectiveness of other immunotherapies, such as checkpoint inhibitors, in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is that it can enhance the effectiveness of other immunotherapies, such as checkpoint inhibitors, which are currently used in cancer treatment. However, one limitation is that it may not be effective in all types of cancer, as the adenosine A2A receptor is not expressed in all tumors.

Future Directions

There are several potential future directions for N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide research. One direction is to investigate its effectiveness in combination with other immunotherapies, such as CAR-T cell therapy. Another direction is to investigate its effectiveness in different types of cancer, particularly those that do not express the adenosine A2A receptor. Additionally, further research is needed to optimize dosing and administration of this compound to maximize its effectiveness and minimize side effects.
Conclusion:
This compound is a small molecule inhibitor of the adenosine A2A receptor that has potential as a therapeutic agent in cancer treatment. It works by blocking the adenosine A2A receptor, which enhances the activity of immune cells and improves the effectiveness of other immunotherapies. While there are limitations to its effectiveness in certain types of cancer, further research is needed to optimize its use and investigate its potential in combination with other immunotherapies.

Synthesis Methods

The synthesis of N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide involves several steps, starting with the reaction of 2-(2-mercaptoacetamido)acetic acid with cyclopentyl bromide to form N-cyclopentyl-2-((2-mercaptoacetamido)thio)acetamide. This intermediate is then reacted with 1-(2-methoxybenzyl)-1H-imidazole-2-thiol to form this compound. The overall yield of the synthesis is approximately 20%.

properties

IUPAC Name

N-cyclopentyl-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-9-5-2-6-14(16)12-21-11-10-19-18(21)24-13-17(22)20-15-7-3-4-8-15/h2,5-6,9-11,15H,3-4,7-8,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYKXJJFHARJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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